Sapienic acid sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

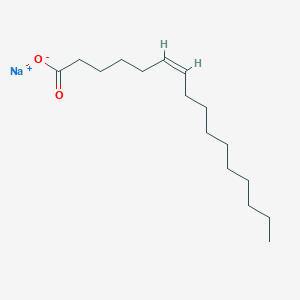

Sapieninsäure (Natrium) ist ein Natriumsalz der Sapieninsäure, einer einfach ungesättigten Fettsäure mit der chemischen Formel C16H30O2. Sapieninsäure ist ein Hauptbestandteil des menschlichen Talgs und ist für den Menschen einzigartig. Sie wird durch die Delta-6-Desaturierung von Palmitinsäure in den Talgdrüsen gebildet. Diese Verbindung spielt eine entscheidende Rolle im angeborenen Immunsystem der Haut und besitzt starke antibakterielle Eigenschaften .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Sapieninsäure wird durch die Delta-6-Desaturierung von Palmitinsäure synthetisiert. Dieser Prozess beinhaltet das Enzym Fettsäuredesaturase 2 (FADS2), das eine Doppelbindung zwischen dem sechsten und siebten Kohlenstoffatom der Palmitinsäure einführt . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von Sauerstoff und spezifischen Kofaktoren, die vom Desaturase-Enzym benötigt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Sapieninsäure beinhaltet die Extraktion von Talg aus menschlicher Haut oder die Verwendung gentechnisch veränderter Mikroorganismen, die das FADS2-Enzym exprimieren. Die extrahierte Sapieninsäure wird dann mit Natriumhydroxid neutralisiert, um Sapieninsäure (Natrium) zu bilden.

Chemische Reaktionsanalyse

Arten von Reaktionen

Sapieninsäure (Natrium) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sapieninsäure kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, darunter Aldehyde und Ketone.

Reduktion: Die Doppelbindung in Sapieninsäure kann reduziert werden, um Hexadecansäure zu bilden.

Substitution: Sapieninsäure kann Substitutionsreaktionen eingehen, insbesondere an der Carboxylgruppe, um Ester und Amide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Häufige Reagenzien sind Alkohole und Amine in Gegenwart von Säurekatalysatoren.

Hauptprodukte

Oxidation: Produkte sind Hexadecanal und Hexadecansäure.

Reduktion: Das Hauptprodukt ist Hexadecansäure.

Substitution: Produkte sind Sapieninsäureester und -amide.

Wissenschaftliche Forschungsanwendungen

Sapieninsäure (Natrium) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um den Fettsäurestoffwechsel und Desaturierungsprozesse zu untersuchen.

Industrie: Wird aufgrund seiner feuchtigkeitsspendenden und antibakteriellen Eigenschaften in der Formulierung von Hautpflegeprodukten verwendet.

Wirkmechanismus

Sapieninsäure entfaltet ihre Wirkung durch verschiedene Mechanismen:

Antibakterielle Aktivität: Sapieninsäure stört die Zellmembranen von Bakterien, was zu Zelllyse und Tod führt.

Immunmodulation: Sapieninsäure induziert einen Kalziumeinstrom in Keratinozyten, was die Hautdifferenzierung und Immunreaktionen beeinflussen kann.

Stoffwechselwege: Sapieninsäure wird durch Delta-6-Desaturase und andere Enzyme metabolisiert, was den Lipidstoffwechsel und Signalwege in der Haut beeinflusst.

Analyse Chemischer Reaktionen

Types of Reactions

Sapienic acid (sodium) undergoes various chemical reactions, including:

Oxidation: Sapienic acid can be oxidized to form various oxidation products, including aldehydes and ketones.

Reduction: The double bond in sapienic acid can be reduced to form hexadecanoic acid.

Substitution: Sapienic acid can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include alcohols and amines in the presence of acid catalysts.

Major Products

Oxidation: Products include hexadecanal and hexadecanoic acid.

Reduction: The major product is hexadecanoic acid.

Substitution: Products include sapienic acid esters and amides.

Wissenschaftliche Forschungsanwendungen

Sapienic acid (sodium) has a wide range of scientific research applications:

Chemistry: Used as a model compound to study fatty acid metabolism and desaturation processes.

Industry: Used in the formulation of skincare products due to its moisturizing and antibacterial properties.

Wirkmechanismus

Sapienic acid exerts its effects through several mechanisms:

Antibacterial Activity: Sapienic acid disrupts bacterial cell membranes, leading to cell lysis and death.

Immune Modulation: Sapienic acid induces calcium influx into keratinocytes, which can influence skin differentiation and immune responses.

Metabolic Pathways: Sapienic acid is metabolized by delta-6 desaturase and other enzymes, influencing lipid metabolism and signaling pathways in the skin.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoleinsäure: Eine einfach ungesättigte Fettsäure, die im Mäusetalg vorkommt, strukturell ähnlich der Sapieninsäure, aber mit einer Doppelbindung an einer anderen Position.

Ölsäure: Eine häufige einfach ungesättigte Fettsäure mit einer Doppelbindung zwischen dem neunten und zehnten Kohlenstoffatom.

Linolsäure: Eine mehrfach ungesättigte Fettsäure mit zwei Doppelbindungen, die häufig in Pflanzenölen vorkommt.

Einzigartigkeit

Sapieninsäure ist einzigartig aufgrund ihrer spezifischen Doppelbindungsposition und ihres exklusiven Vorkommens im menschlichen Talg. Diese Spezifität trägt zu ihrer starken antibakteriellen Aktivität und ihrer Rolle im angeborenen Immunsystem der menschlichen Haut bei .

Eigenschaften

IUPAC Name |

sodium;(Z)-hexadec-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h10-11H,2-9,12-15H2,1H3,(H,17,18);/q;+1/p-1/b11-10-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXLIDQLSMYYRU-GMFCBQQYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)

![N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2633871.png)

![5-Chloro-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2633872.png)

![ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2633873.png)

![6-Methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633876.png)

![1-(1-Methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2633878.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2633879.png)

![2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2633883.png)